molecular formula C18H19NO6 B5864622 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-ethoxyphenyl)ethanone

2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-ethoxyphenyl)ethanone

Cat. No. B5864622
M. Wt: 345.3 g/mol
InChI Key: UVPJJUGATKOQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-ethoxyphenyl)ethanone, also known as 'DON', is a synthetic compound that belongs to the class of phenylalkanones. It is a yellow crystalline powder with a molecular weight of 365.4 g/mol. DON has been widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of protein synthesis.

Mechanism of Action

DON acts as an inhibitor of protein synthesis by binding to the 60S ribosomal subunit and preventing the binding of aminoacyl-tRNA to the A-site of the ribosome. This results in the inhibition of peptide bond formation and the subsequent inhibition of protein synthesis.
Biochemical and Physiological Effects:
DON has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in a variety of cell types, including cancer cells. DON has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, DON has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using DON in lab experiments include its ability to inhibit protein synthesis, which can be useful in studying the role of specific proteins in cellular processes. However, one limitation of using DON is its potential toxicity, which can vary depending on the cell type and concentration used. It is important to use caution when handling DON and to follow proper safety protocols.

Future Directions

There are several future directions for research involving DON. One area of interest is the development of more specific inhibitors of protein synthesis that can target specific proteins or pathways. Another area of interest is the use of DON in combination with other drugs to enhance its effectiveness in cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DON and its potential toxicity in different cell types.

Synthesis Methods

The synthesis of DON involves the reaction between 2,5-dimethoxyaniline and ethyl 4-bromobenzoate in the presence of potassium carbonate. The resulting compound is then nitro-reduced with sodium dithionite to produce DON. The yield of the synthesis method is approximately 70%.

Scientific Research Applications

DON has been widely used in scientific research for its ability to inhibit protein synthesis. This property has made it a useful tool in studying the mechanisms of protein synthesis and the role of specific proteins in cellular processes. DON has also been used to study the effects of protein synthesis inhibition on cell growth and differentiation.

properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-4-25-14-7-5-12(6-8-14)16(20)9-13-10-17(23-2)18(24-3)11-15(13)19(21)22/h5-8,10-11H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPJJUGATKOQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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